(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule that features multiple functional groups, including amides, hydroxyls, and nitro groups. This compound is likely to be of interest in fields such as medicinal chemistry and biochemistry due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Peptide Bond Formation: The formation of amide bonds through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Protection and Deprotection: The use of protecting groups to shield reactive functional groups during intermediate steps.
Hydroxyl Group Introduction:
Nitro Group Introduction: The nitration of aromatic rings using reagents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid and sulfuric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology
Due to its peptide-like structure, the compound may be studied for its potential as a biomolecule or enzyme inhibitor.
Medicine
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar amide bonds.
Amino Acid Derivatives: Compounds with similar functional groups, such as hydroxyl and nitro groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a specific arrangement. This complexity may confer unique biological activity or chemical reactivity compared to simpler molecules.
Properties
Molecular Formula |
C32H43N9O10 |
---|---|
Molecular Weight |
713.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35)/t18-,23+,24+,25+,27+/m1/s1 |
InChI Key |
MGCWUIJMQAZRNY-SJYYQWPBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.